molecular formula C18H30O3 B562364 Raspailyne B CAS No. 110600-73-2

Raspailyne B

Cat. No. B562364
M. Wt: 294.435
InChI Key: DLSPCSIOTSYWBY-QXKOPZJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raspailyne B is a natural product found in Raspailia ramosa with data available.

Scientific Research Applications

1. Neuroprotective Properties

Raspailyne B demonstrates neuroprotective properties in several studies. It has been shown to facilitate neurorescue and restoration of dopaminergic neurons in Parkinson's disease models, suggesting potential applications in neurodegenerative diseases (Sagi, Mandel, Amit, & Youdim, 2007). The mechanisms involve modulation of molecular pathways like the tyrosine kinase receptor signaling pathway, which is crucial for neuron survival and function.

2. Impact on Monoamine Oxidase-B (MAO-B) Inhibition

Raspailyne B, as a monoamine oxidase-B (MAO-B) inhibitor, plays a significant role in Parkinson's disease treatment. It is involved in increasing synaptic dopamine by blocking its degradation, thereby providing symptomatic relief in Parkinson's disease. This action is crucial for understanding its therapeutic applications and potential benefits in other neurological disorders (Schapira, 2011).

3. Enhancement of Antioxidant Enzyme Activities

Studies have demonstrated that Raspailyne B enhances the activities of antioxidant enzymes such as superoxide dismutase and catalase in dopaminergic tissues. This effect suggests its potential in combating oxidative stress, a key factor in the progression of neurodegenerative diseases (Carrillo, Minami, Kitani, Maruyama, Ohashi, Yamamoto, Naoi, Kanai, & Youdim, 2000). The enhancement of these enzymes could contribute to the therapeutic effects of Raspailyne B in conditions characterized by oxidative damage.

4. Potential in Treating Non-Motor Symptoms of Parkinson's Disease

Raspailyne B is also researched for its effects on non-motor symptoms in Parkinson's disease, such as cognitive deficits. Studies indicate that it may improve aspects of attention and executive functions in nondemented patients with Parkinson's disease, offering a broader scope of therapeutic applications beyond motor symptom management (Hanagasi, Gurvit, Unsalan, Horozoğlu, Tuncer, Feyzioğlu, Gunal, Yener, Çakmur, Şahin, & Emre, 2011).

properties

CAS RN

110600-73-2

Product Name

Raspailyne B

Molecular Formula

C18H30O3

Molecular Weight

294.435

IUPAC Name

(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-17-18(20)16-19/h10-11,14-15,18-20H,2-9,16-17H2,1H3/b11-10+,15-14+/t18-/m0/s1

InChI Key

DLSPCSIOTSYWBY-QXKOPZJXSA-N

SMILES

CCCCCCCCCC=CC#CC=COCC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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